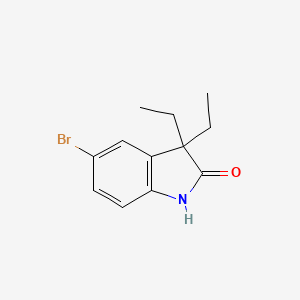

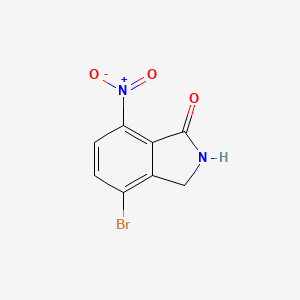

5-Brom-3,3-diethyl-2,3-dihydro-1H-indol-2-on

Übersicht

Beschreibung

Indoles are a significant heterocyclic system in natural products and drugs . The compound you mentioned is a type of indole derivative, which means it contains an indole group - a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives can be slightly twisted . The presence of bromine and ethyl groups in the compound you mentioned would likely influence its molecular structure, but without specific data or studies, it’s hard to provide a detailed analysis.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate sollen antivirale Eigenschaften aufweisen. Verbindungen, die dem 5-Brom-3,3-diethylindolin-2-on ähneln, könnten möglicherweise synthetisiert und auf ihre inhibitorische Aktivität gegen verschiedene Viren getestet werden. Beispielsweise haben bestimmte Indolderivate Aktivität gegen Influenzavirus A und Coxsackie-Virus B4 gezeigt .

Entzündungshemmende Eigenschaften

Der Indolkern ist ein häufiges Merkmal in vielen entzündungshemmenden Wirkstoffen. Die Erforschung der entzündungshemmenden Anwendungen von 5-Brom-3,3-diethylindolin-2-on könnte zur Entwicklung neuer therapeutischer Mittel zur Behandlung entzündungsbedingter Erkrankungen führen .

Krebsforschung

Indolderivate werden auch auf ihr krebshemmendes Potenzial untersucht. Die strukturellen Merkmale von 5-Brom-3,3-diethylindolin-2-on können für die Entwicklung von Verbindungen vorteilhaft sein, die bestimmte an der Proliferation und dem Überleben von Krebszellen beteiligte Wege angreifen können .

Antimikrobielle Anwendungen

Die breite biologische Aktivität von Indolderivaten umfasst antimikrobielle Wirkungen. 5-Brom-3,3-diethylindolin-2-on könnte als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe dienen, die resistente Stämme von Bakterien und anderen Krankheitserregern bekämpfen .

Antidiabetische Wirkungen

Die Erforschung von Indolderivaten umfasste auch deren Einsatz bei der Behandlung von Diabetes. Die fragliche Verbindung könnte auf ihr Potenzial untersucht werden, den Blutzuckerspiegel zu modulieren oder die Insulinsensitivität zu verbessern .

Neuroprotektive Wirkungen

Indole wurden auf ihre neuroprotektiven Wirkungen untersucht, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten. Die einzigartige Struktur von 5-Brom-3,3-diethylindolin-2-on könnte neue Wege für die Forschung zum Schutz vor neuronalen Schäden eröffnen .

Wirkmechanismus

- The primary targets of this compound are not explicitly mentioned in the literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one with these biomolecules are primarily through binding to specific receptors or enzymes, thereby modulating their activity. These interactions can lead to the inhibition or activation of enzymatic pathways, influencing various biochemical processes.

Cellular Effects

The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The modulation of these pathways by 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in cellular behavior, such as increased or decreased cell growth, altered metabolic activity, and changes in cell survival.

Molecular Mechanism

At the molecular level, 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives are known to bind to specific receptors, such as nuclear receptors, and modulate their activity . This binding can lead to changes in the transcription of target genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the stability of indole derivatives can vary, with some compounds being more stable than others . The degradation of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can lead to changes in its biological activity, with potential long-term effects on cellular function observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. The threshold effects and the dose-response relationship of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one are critical for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization, accumulation, and overall bioavailability. Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one.

Subcellular Localization

The subcellular localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one can determine its interactions with specific biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

5-bromo-3,3-diethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXWTPUEQGPBEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C=CC(=C2)Br)NC1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621207 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304876-06-0 | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304876-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,3-diethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)